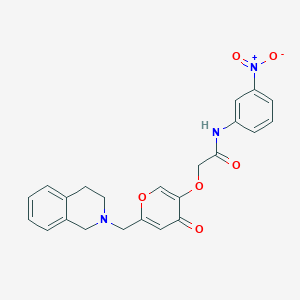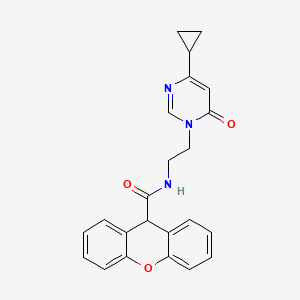
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide, also known as XNT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. XNT is a xanthene derivative that has been synthesized through a multi-step process, which will be discussed in detail below. In
Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
The pharmacokinetics and metabolism of compounds similar to N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide have been studied to understand their disposition in the human body. For instance, the compound 1-(8-(2-Chlorophenyl)-9-(4-Chlorophenyl)-9H-Purin-6-yl)-4-(Ethylamino)Piperidine-4-Carboxamide, an orally active antagonist, was studied after administration to healthy human subjects. This research showed the importance of understanding the absorption, metabolism, and elimination pathways, suggesting extensive metabolism and the role of enzymes such as CYP3A4/3A5 in the process (Miao et al., 2012).
DNA-Intercalating Drugs and Cytotoxic Agents
N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a DNA-intercalating drug with a dual mode of cytotoxic action, highlights the therapeutic potential of compounds targeting DNA replication and repair processes in cancer treatment. The Phase I study of DACA for treating solid malignancies underlines the importance of understanding drug delivery mechanisms and dose-limiting toxicities to optimize therapeutic outcomes (McCrystal et al., 1999).
Topoisomerase Inhibitors
Compounds like XR 5000, which inhibit topoisomerase I and II, represent another class of therapeutic agents, emphasizing the approach to overcome resistance by targeting essential enzymes in DNA topology and replication. The study on XR 5000 in advanced colorectal cancer patients showcases the challenges and considerations in developing effective cancer therapeutics, including toxicity profiles and therapeutic efficacy (Caponigro et al., 2002).
Metabolite Monitoring in Human Urine
The monitoring of hydroxypyrimidines in human urine after exposure to pirimicarb, an insecticide, illustrates the broader application of studying metabolites for assessing exposure to various chemicals. This research helps in understanding how the body processes and eliminates chemical compounds, providing insights into safety and risk assessment (Hardt et al., 1999).
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c27-21-13-18(15-9-10-15)25-14-26(21)12-11-24-23(28)22-16-5-1-3-7-19(16)29-20-8-4-2-6-17(20)22/h1-8,13-15,22H,9-12H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZKNAWXZAJDBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-9H-xanthene-9-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-dimethoxy-2-[(4-pyridinylmethyl)sulfanyl]-3-[3-(trifluoromethyl)benzyl]-4(3H)-quinazolinimine](/img/structure/B2678016.png)
![5,6-Dihydroxy-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B2678022.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid](/img/structure/B2678023.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2678024.png)
![methyl 12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxylate](/img/structure/B2678025.png)
![(2R,6S)-6-Methoxycarbonyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid](/img/structure/B2678029.png)
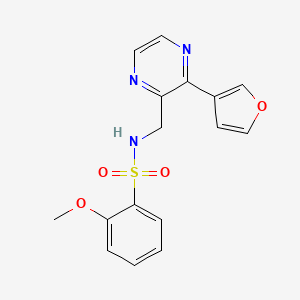
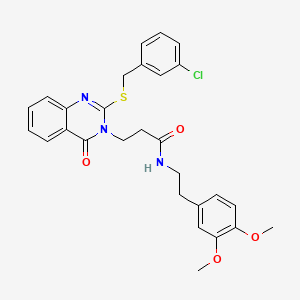
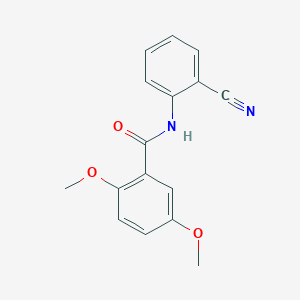
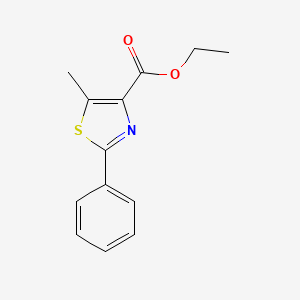
![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2678035.png)
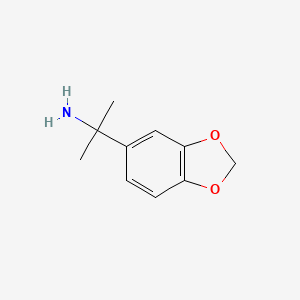
![(1R,5S)-N-(4-ethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2678038.png)
